REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[CH2:2][C:3](Cl)=[O:4].[CH:8]1([NH:14][C:15]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[S:24]([F:27])(=[O:26])=[O:25])=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.CO>C(Cl)(Cl)Cl>[CH:8]1([N:14]2[C:3](=[O:4])[CH2:2][C:1](=[O:6])[N:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[S:24]([F:27])(=[O:26])=[O:25])[C:15]2=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC(=O)NC1=C(C=CC=C1)S(=O)(=O)F
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated for 6 hours at 40°-50° C.
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
were added cautiously
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C(=O)N(C(=O)CC1=O)C1=C(C=CC=C1)S(=O)(=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 253 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |